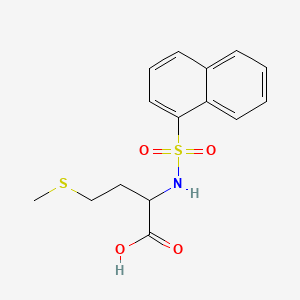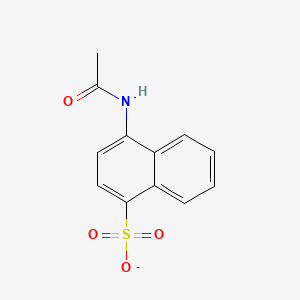
N,N,N-Trimethyl Ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethylethylenediamine is an organic compound used as a precursor in the synthesis of a novel gemini surfactant viz. N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides. It is also used as an amine component for in-situ formation of alpha-amino alkoxides .
Synthesis Analysis
N,N,N’-Trimethylethylenediamine is synthesized using laser-vaporization supersonic molecular beam. It has been studied using pulsed-field ionization zero electron kinetic energy . N-Substituted and N,N-disubstituted ethylenediamine derivatives were prepared rapidly in aqueous conditions from 30 to 76% yields, respectively, on a multi-gram scale starting from inexpensive and commercially available starting materials .Molecular Structure Analysis
The molecular formula of N,N,N’-Trimethylethylenediamine is C5H14N2. Its average mass is 102.178 Da and its monoisotopic mass is 102.115700 Da .Chemical Reactions Analysis
N,N,N’-Trimethylethylenediamine has been used in the preparation of a novel gemini surfactant, N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides (2C(n)AmSb, where n represents hydrocarbon chain lengths of 8, 10, 12, and 14), by reacting it with n-alkyl bromide . TMEDA has an affinity for lithium ions. When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis
N,N,N’-Trimethylethylenediamine has a boiling point of 116-118 °C and a density of 0.786 g/mL at 25 °C .Safety and Hazards
N,N,N’-Trimethylethylenediamine is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Relevant Papers
- “Co(II)-exchanged montmorillonite with ethylenediamine, trimethyl- and tetramethyl-ethylenediamine and their thermal decomposition” discusses the influence of different steric properties of ethylenediamine (EDA), trimethylenediamine (TrMeEDA) and tetraethylenediamine (TeMeEDA) on the type of interactions with Co(II)-exchanged montmorillonite and thermal decomposition of these materials .
- “Using gas chromatography detect N, N, N '-trimethyl …” discusses the need for a stable, reliable, and accurate gas-chromatography detection method for N,N,N’-Trimethyl Ethylenediamine .
Propiedades
Número CAS |
145-25-6 |
|---|---|
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B1173596.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]tryptophan](/img/structure/B1173598.png)
![3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1173600.png)

![4-[(Mesitylsulfonyl)oxy]benzoic acid](/img/structure/B1173605.png)

![N-[(4-methoxynaphthalen-1-yl)sulfonyl]glycine](/img/structure/B1173608.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B1173610.png)
![1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B1173613.png)